ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional phenyl and fluorophenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine to form pyrazoloquinoline intermediates . These intermediates are then subjected to further substitution reactions to introduce the phenyl and fluorophenyl groups, often under conditions involving tetrahydrofuran as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is also crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.
Mepacrine: Another antimalarial compound, mepacrine has a different set of substituents on the quinoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other quinoline derivatives.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVWECSFVXWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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